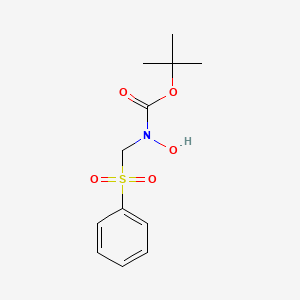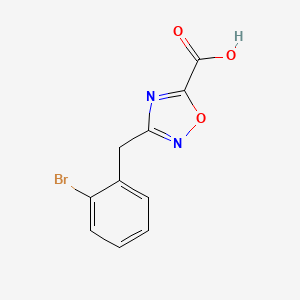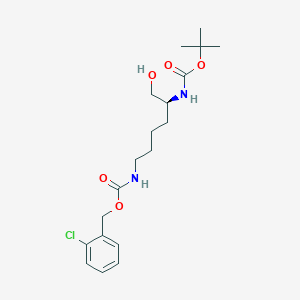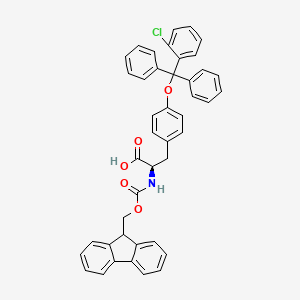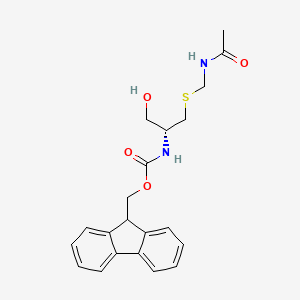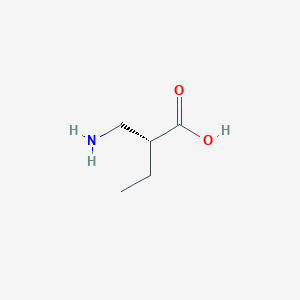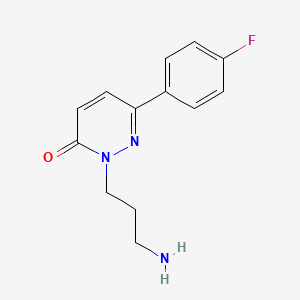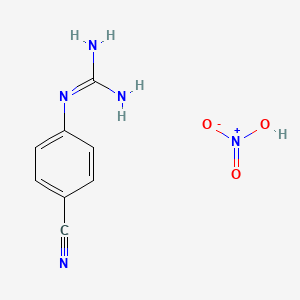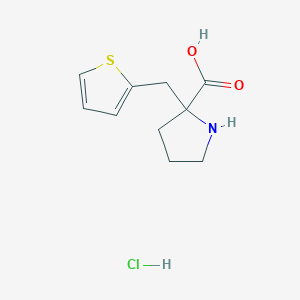
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
概要
説明
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Both pyrrolidine and thiophene derivatives have been used in the development of a variety of biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through different strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives can be achieved through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Chemical Reactions Analysis
The chemical reactions of pyrrolidine and thiophene derivatives can be influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
科学的研究の応用
Chemical Synthesis and Properties
Chemical Reactivity and Synthesis : The compound has been studied for its reactivity in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures. For instance, it has been utilized in reactions leading to the generation of diverse chemical libraries through alkylation and ring closure reactions, demonstrating its versatility as a building block in organic synthesis (Roman, 2013).
Catalytic Applications : Research has explored the use of derivatives of this compound as catalysts in amide bond synthesis, a critical reaction in peptide synthesis. The catalytic activity of such compounds at room temperature opens avenues for more efficient and environmentally friendly synthetic routes in pharmaceutical chemistry (El Dine et al., 2015).
Structural and Spectroscopic Analysis : Studies have also focused on the crystal structure and molecular interactions of related compounds, providing insights into their electronic structure and intermolecular forces. These findings are crucial for understanding the chemical behavior and potential applications of thiophene derivatives in material science and molecular electronics (Vrabel et al., 2014).
Advanced Materials and Applications
Dye-Sensitized Solar Cells (DSSCs) : Research into the incorporation of thiophene derivatives into organic dyes for DSSCs highlights the potential of such compounds in renewable energy technologies. The modification of electronic and photophysical properties through thiophene incorporation demonstrates the role of these compounds in improving the efficiency and performance of solar cells (Qin et al., 2007).
Quantum Chemical Investigations : Quantum mechanical studies on thiophene derivatives provide a deeper understanding of their molecular properties, such as electron distribution, energy levels, and reactivity indices. These insights are essential for the design of new materials with tailored properties for specific applications in chemistry and materials science (Bouklah et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTYNPDBAZHCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




